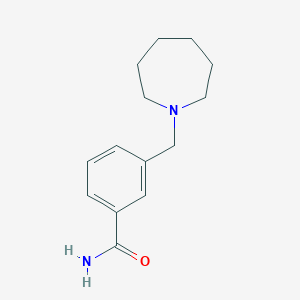

3-(Azepan-1-ylmethyl)benzamide

Description

An Overview of Benzamide-Containing Scaffolds in Modern Drug Discovery

The benzamide (B126) moiety is a cornerstone in the design and development of new drugs, recognized for its versatile biological activities. mdpi.comwalshmedicalmedia.com This structural motif, characterized by a benzene (B151609) ring attached to an amide group, is a common feature in a multitude of approved therapeutic agents and clinical candidates. walshmedicalmedia.com Its prevalence stems from the amide bond's ability to form stable hydrogen bonds with biological targets, a crucial interaction for modulating their function. mdpi.comacs.org

Benzamide derivatives have been shown to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com Their utility as building blocks in organic synthesis allows for the straightforward introduction of various substituents, enabling detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential. mdpi.com

Recent research has highlighted the role of benzamide scaffolds in targeting a range of biological entities. For instance, novel benzamide derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov Others have been designed as antagonists for the PD-1/PD-L1 pathway, a critical immune checkpoint in oncology. acs.org The adaptability of the benzamide scaffold ensures its continued prominence in the search for innovative medicines.

The Azepane Heterocycle as a Privileged Structure in Bioactive Molecules

The azepane ring, a seven-membered nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry. researchgate.netijrpr.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable components in the design of novel bioactive compounds. researchgate.net The flexibility of the seven-membered ring allows it to adopt various conformations, enabling it to fit into a diverse range of binding pockets in proteins. ijrpr.com

The synthesis of azepane derivatives is an active area of research, with various methods being developed to construct and functionalize this important heterocyclic system. researchgate.netorganic-chemistry.org The continuous interest in this scaffold underscores its importance in the development of new therapeutic agents for a variety of diseases. researchgate.net

Rationale for Investigating the 3-(Azepan-1-ylmethyl)benzamide Chemical Space

The rationale for investigating the chemical space around this compound lies in the synergistic potential of its two key structural components: the benzamide scaffold and the azepane ring. The benzamide group provides a well-established anchor for biological activity, while the azepan-1-ylmethyl substituent offers a means to explore new chemical space and modulate the compound's properties.

Research into structurally related compounds provides a strong impetus for the exploration of this particular molecule. For example, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrase IX (CAIX), a tumor-associated enzyme. nih.govresearchgate.net In these studies, the azepane ring was found to have significant hydrophobic interactions within the enzyme's active site, contributing to the compounds' high potency. nih.gov This suggests that the azepane moiety in this compound could similarly confer advantageous binding properties.

Furthermore, the linkage of a basic nitrogen-containing heterocycle, such as azepane, to a benzamide core is a common strategy in the design of histamine (B1213489) receptor antagonists and other central nervous system (CNS) active agents. google.com The investigation of this compound and its derivatives could therefore lead to the discovery of novel compounds with therapeutic potential in these areas.

Scope and Significance of Academic Inquiry into the Chemical Compound

The academic inquiry into this compound and related structures is significant for several reasons. Firstly, it contributes to the fundamental understanding of how the combination of well-known pharmacophores can lead to novel biological activities. By synthesizing and evaluating such compounds, researchers can elucidate new structure-activity relationships and expand the toolbox of medicinal chemistry.

Secondly, the exploration of this chemical space could lead to the identification of new lead compounds for drug development. As highlighted by research on related benzamide derivatives, there is potential for discovering potent and selective inhibitors of various therapeutic targets, including enzymes and receptors implicated in cancer and neurological disorders. acs.orgnih.govnih.gov

The synthesis and characterization of this compound also present interesting challenges and opportunities in organic synthesis. Developing efficient and scalable routes to this and analogous compounds is a valuable academic pursuit in its own right.

While specific research on this compound itself is not extensively documented in publicly available literature, the collective evidence from studies on its constituent scaffolds strongly supports the continued investigation of this and similar molecules. The findings from such research are anticipated to make a valuable contribution to the broader field of medicinal chemistry and the ongoing search for new and improved therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-14(17)13-7-5-6-12(10-13)11-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOUVCYSRFXAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Azepan 1 Ylmethyl Benzamide Derivatives

Retrosynthetic Analysis of the 3-(Azepan-1-ylmethyl)benzamide Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available starting materials. The primary disconnections are identified at the most synthetically accessible bonds: the amide linkage and the benzylic C-N bond.

Two principal retrosynthetic pathways emerge:

Pathway A: The initial disconnection is at the amide bond (C(O)-NH₂). This simplifies the target molecule into 3-(azepan-1-ylmethyl)benzoic acid and ammonia. A subsequent disconnection of the C-N bond between the benzylic carbon and the azepane nitrogen leads to 3-(halomethyl)benzoic acid (e.g., 3-(bromomethyl)benzoic acid) and azepane. Further simplification of the benzoic acid derivative leads back to 3-methylbenzoic acid.

Pathway B: An alternative approach begins with the disconnection of the benzylic C-N bond. This yields azepane and a 3-(aminomethyl)benzamide precursor. This precursor can be traced back to 3-cyanobenzamide or 3-formylbenzamide. Disconnecting the amide bond in these intermediates leads to 3-cyanobenzoic acid or 3-formylbenzoic acid, respectively, and ammonia.

Both pathways converge on fundamental building blocks: a substituted toluene derivative (like 3-methylbenzoic acid) and the seven-membered heterocycle, azepane. The choice of pathway in a practical synthesis would depend on the availability and reactivity of intermediates and the desired strategy for introducing substituents on the benzamide (B126) or azepane rings.

Established Synthetic Routes to Substituted Benzamide Cores

Amide Bond Formation Techniques

The creation of the amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry, albeit one that requires the activation of the carboxylic acid, as a direct reaction is often inefficient. libretexts.orgacs.orgreddit.com A multitude of methods have been developed, ranging from classical stoichiometric reagents to modern catalytic systems that offer improved efficiency and sustainability. ucl.ac.ukresearchgate.netmerckmillipore.com

Common approaches include:

Activation via Acid Halides: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. libretexts.org

Stoichiometric Coupling Reagents: A wide array of reagents are available to facilitate amide bond formation directly from carboxylic acids and amines by activating the carboxyl group in situ. These reagents are particularly useful for sensitive substrates. jove.com

Catalytic Amidation: To address the poor atom economy of stoichiometric reagents, catalytic methods have been developed. These often involve boronic acids, titanium, or zirconium-based catalysts that enable the direct condensation of carboxylic acids and amines, typically with the removal of water. merckmillipore.comcore.ac.uk Ruthenium-based catalysts can also facilitate the dehydrogenative coupling of alcohols and amines to yield amides. merckmillipore.com

Below is a table summarizing common coupling reagents used for amide synthesis.

| Coupling Reagent | Abbreviation | Activating Species | Key Features |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Effective and widely used, but produces insoluble dicyclohexylurea (DCU) byproduct. jove.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble carbodiimide, allowing for easier purification as the urea byproduct is also water-soluble. ucl.ac.uk |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Acyl-oxy-tris(dimethylamino)phosphonium | Highly efficient, rapid reactions, low racemization for chiral substrates. ucl.ac.uk |

| n-Propylphosphonic acid anhydride | T3P | Mixed anhydride | High-yielding, broad substrate scope, and byproducts are water-soluble. ucl.ac.uk |

Regioselective Functionalization of Aromatic Rings

Achieving the correct 1,3-substitution pattern on the benzamide core is crucial. The synthesis of the 3-(azepan-1-ylmethyl)benzoic acid precursor requires methods that can selectively functionalize the meta position of a benzene (B151609) ring.

Traditional synthetic strategies rely on the inherent directing effects of substituents in electrophilic aromatic substitution. For instance, starting with benzoic acid, an electron-withdrawing group, would direct incoming electrophiles to the meta position. However, these reactions can sometimes lack specificity.

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed C-H functionalization techniques that offer greater control over regioselectivity. rsc.org These methods can override the innate electronic preferences of the substrate. wikipedia.orgnih.gov

Key strategies for meta-selective functionalization include:

Directing Group-Assisted C-H Activation: This is a dominant strategy for achieving site-selectivity. While ortho-directing groups are common, specialized templates and ligand designs have been developed to facilitate functionalization at the more remote meta position. wikipedia.orgnih.govacs.org These templates create a large macrocyclic pre-transition state that positions the catalyst over the meta C-H bond.

Steric and Electronic Control: In some systems, the interplay of sterics and electronics, sometimes mediated by a transient reaction partner, can be exploited to favor meta-functionalization over the electronically preferred ortho/para positions. nih.gov

Catalyst Control: The choice of metal catalyst (e.g., palladium, rhodium, cobalt) and ligands can significantly influence the regiochemical outcome of C-H activation reactions on benzamide and related scaffolds. nih.govbohrium.com

Introduction and Modification of the Azepane Moiety

The azepane ring is a key pharmacophore, but its seven-membered structure presents synthetic challenges compared to more common five- and six-membered heterocycles. nih.govnih.gov Its incorporation into the final molecule requires both the synthesis of the ring itself and a robust method for its attachment to the benzamide core.

Synthesis of Azepane-Containing Building Blocks

The synthesis of functionalized azepanes is an active area of research, driven by their presence in numerous bioactive molecules. nih.govlifechemicals.com While simple azepane is commercially available, substituted derivatives often require de novo synthesis.

Established methods for constructing the azepane skeleton include:

Ring-Closing Metathesis (RCM): A powerful method for forming cyclic structures, including medium-sized rings like azepane, from acyclic diene precursors.

Beckmann Rearrangement: A classic reaction that transforms a cyclohexanone oxime into a caprolactam, which can then be reduced to azepane.

Ring Expansion: Strategies involving the expansion of smaller, more readily available rings like piperidine (B6355638) can provide stereoselective and regioselective access to azepane derivatives. rsc.org

Photochemical Dearomative Ring Expansion: A novel approach involves the photochemical conversion of simple nitroarenes into a seven-membered ring system, which can then be hydrogenated to yield complex azepanes. nih.gov

Cyclization Reactions: Various intramolecular cyclization strategies, such as the silyl-aza-Prins cyclization or tandem amination/cyclization reactions, have been developed to build the azepane ring. nih.govacs.orgacs.org

The development of these methods allows for the creation of diverse azepane-containing building blocks, which can be tailored for specific synthetic applications. lifechemicals.comnih.govmdpi.com

Linker Strategies for Azepane-Benzamide Conjugation

The "linker" connecting the azepane ring and the benzamide core is a methylene (B1212753) (-CH₂-) group. The formation of the benzylic C-N bond is the key step in this conjugation. Two primary and highly effective strategies are employed for this transformation:

Nucleophilic Substitution: This approach involves the alkylation of azepane with a suitable electrophile. Azepane, acting as a nucleophile, displaces a leaving group from the benzylic position of the benzamide precursor. A common precursor would be a 3-(halomethyl)benzamide, such as 3-(bromomethyl)benzamide. This reaction proceeds via a standard Sₙ2 mechanism. researchgate.netyoutube.com

Reductive Amination: This is arguably one of the most versatile and widely used methods for forming C-N bonds. masterorganicchemistry.comtandfonline.comresearchgate.net The reaction involves the condensation of azepane with a 3-formylbenzamide (an aldehyde) to form an intermediate iminium ion. This ion is then reduced in situ to the desired amine without isolating the intermediate. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity in reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comias.ac.in This one-pot procedure is highly efficient for producing a wide range of substituted benzylamines. organic-chemistry.org

Advanced Synthetic Methodologies and Strategic Considerations

The synthesis of structurally complex benzamides, such as derivatives of this compound, often requires sophisticated strategies that offer high efficiency, control, and diversity. Advanced methodologies, including multi-component reactions, transition metal-catalyzed couplings, and stereoselective approaches, are pivotal in modern organic synthesis.

Multi-component Reactions in Benzamide Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.netnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity, making it highly attractive for generating libraries of structurally diverse benzamide derivatives. nih.gov

One of the most prominent MCRs for synthesizing amide derivatives is the Ugi four-component reaction (Ugi-4CR) . This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.gov For a derivative of this compound, a hypothetical Ugi reaction could be designed using a suitably functionalized benzoic acid, an amine, a carbonyl compound, and an isocyanide to rapidly assemble a complex analog. The modularity of the Ugi reaction is a key advantage, permitting independent variation of each component to explore a wide chemical space. nih.gov

Another innovative MCR approach involves the use of arynes, isocyanides, and water. acs.org In this transition-metal-free process, an aryne intermediate reacts with an isocyanide, and the subsequent addition of water furnishes benzamide derivatives in moderate to good yields under mild conditions. acs.org This method represents a practical route to N-substituted benzamides.

| Reaction Name | Components | Key Product Feature | Primary Advantage |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High structural diversity and complexity from simple precursors. nih.gov |

| Aryne/Isocyanide/Water Coupling | Aryne Precursor, Isocyanide, Water | N-Substituted Benzamide | Transition-metal-free, mild reaction conditions. acs.org |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | α-Amino Acid Derivative (precursor) | Forms C-C bonds and can be used to build precursors for complex amides. nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing indispensable tools for synthesizing substituted benzamides. acs.org Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are routinely used to modify aromatic backbones, while others directly facilitate amide bond formation. researchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents onto the benzamide core, starting from a halogenated precursor. Similarly, the Buchwald-Hartwig amination is a cornerstone for forming the crucial C-N bond of the amide group or for attaching amine-containing substituents to the aromatic ring. researchgate.net

Rhodium(III)-Catalyzed C-H Activation: More recent advancements include rhodium(III)-catalyzed C-H activation, which allows for the direct functionalization of C-H bonds. nih.gov This strategy can be used to construct heterocyclic systems fused to the benzamide ring by coupling with unsaturated partners like alkynes or alkenes. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. nih.gov

| Reaction | Catalyst (Typical) | Bond Formed | Application to Benzamide Derivatives |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | C(aryl)-C(aryl) | Functionalization of the aromatic ring. researchgate.net |

| Buchwald-Hartwig Amination | Palladium (Pd) | C(aryl)-N | Formation of the amide bond or attachment of amino groups. researchgate.net |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | C(aryl)-C(alkynyl) | Introduction of alkyne functionalities for further elaboration. rsc.org |

| C-H Activation/Annulation | Rhodium (Rh) | C-C, C-N | Direct functionalization of the benzamide core to form fused ring systems. nih.gov |

Chemo- and Stereoselective Synthesis Approaches

For derivatives of this compound that contain multiple functional groups or stereocenters, chemo- and stereoselectivity are paramount.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of benzamide synthesis, this is crucial when dealing with starting materials bearing other reactive sites (e.g., esters, halides, or nitro groups). For instance, using mild amide coupling reagents like CDI (Carbonyldiimidazole) can selectively form the amide bond without affecting a sensitive ester group elsewhere in the molecule. mdpi.com

Stereoselectivity becomes important when chiral centers are present or introduced. While this compound itself is achiral, derivatives may incorporate stereocenters on the azepane ring or on substituents. Asymmetric synthesis can be achieved through various means:

Chiral Auxiliaries: A temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Chiral Catalysts: Transition metal complexes bearing chiral ligands can catalyze reactions to produce one enantiomer in excess. For example, asymmetric hydrogenations or C-H activation reactions using chiral cyclopentadienyl ligands for rhodium can create stereogenic centers with high enantiomeric excess. nih.gov

Bioisosterism: In medicinal chemistry, the strategic replacement of functional groups with others of similar steric and electronic properties (bioisosteres) can lead to compounds with improved properties. This design principle can guide the synthesis of novel chiral or achiral derivatives. nih.gov

Analytical Techniques for Structural Elucidation (Methods, not specific data)

The unambiguous determination of the chemical structure of synthesized this compound derivatives is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose. intertek.comtaylorandfrancis.com

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about a molecule's atomic composition, connectivity, and the chemical environment of its atoms. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules. intertek.comnih.gov

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The chemical shifts, integration values, and splitting patterns are used to map out the proton framework of the molecule.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., C=O, aromatic C, aliphatic CH/CH₂/CH₃). nih.govjournals.co.za

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of the complete molecular structure by connecting proton and carbon frameworks. nih.gov

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govjchps.com Fragmentation patterns can offer further clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. researchgate.net For a benzamide derivative, characteristic absorption bands would be observed for the C=O (amide I band) and N-H stretching and bending vibrations. mdpi.com

Chromatographic Purification and Analysis

Chromatographic methods are indispensable for both the purification of the target compounds from reaction mixtures and for assessing their purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. nih.gov

Column Chromatography: This is the standard method for purifying compounds on a preparative scale. A solid stationary phase (e.g., silica gel) is used to separate the components of a mixture based on their differential adsorption as a liquid mobile phase is passed through the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound and for quantitative analysis. intertek.com It can also be used for preparative purification. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying components in a mixture. intertek.com

Preclinical Pharmacological Investigations of 3 Azepan 1 Ylmethyl Benzamide and Analogues

Enzyme Inhibitory Profile Evaluation

The following sections delineate the inhibitory activities of 3-(Azepan-1-ylmethyl)benzamide and related compounds against several classes of enzymes. The investigations summarized herein are based on in vitro assays that determine the potency and, in some cases, the selectivity of these compounds.

Cholinesterase Modulation (Acetylcholinesterase and Butyrylcholinesterase)

Benzamide (B126) derivatives have been a subject of investigation for their potential to inhibit cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. A study of novel benzamide derivatives revealed inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BuChE. nih.govproquest.com Another series of N-benzyl benzamide derivatives demonstrated particularly potent and selective inhibition of BuChE, with IC50 values in the picomolar to nanomolar range. latrobe.edu.aunih.gov

Further research into benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain identified compounds with significant AChE inhibitory activity. nih.gov One such compound, a picolinamide derivative, showed the most potent activity with an IC50 of 2.49 ± 0.19 μM and exhibited a high selectivity for AChE over BuChE. nih.gov Similarly, a study focused on multi-targeted benzamides reported IC50 values against AChE ranging from 0.056 to 2.57 μM. nih.gov

| Compound Class | Enzyme | IC50 Value | Source |

| Novel Benzamide Derivatives | Acetylcholinesterase (AChE) | 10.66 - 83.03 nM | nih.govproquest.com |

| Novel Benzamide Derivatives | Butyrylcholinesterase (BuChE) | 32.74 - 66.68 nM | nih.govproquest.com |

| N-Benzyl Benzamide Derivatives | Butyrylcholinesterase (BuChE) | Picomolar to Nanomolar range | latrobe.edu.aunih.gov |

| Multi-targeted Benzamides | Acetylcholinesterase (AChE) | 0.056 - 2.57 µM | nih.gov |

| Picolinamide Derivative (7a) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 µM | nih.gov |

β-Secretase (BACE1) Inhibitory Activity

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides. nih.gov The inhibition of BACE1 is therefore a significant area of research. Preclinical studies have evaluated benzamide derivatives for their BACE1 inhibitory potential. In a study of multi-targeted benzamides, these compounds were tested for their ability to inhibit BACE1, yielding IC50 values that ranged from 9.01 to 87.31 μM. nih.gov The most active compound in this series demonstrated an IC50 value of 9.01 μM. nih.gov

| Compound Class | Enzyme | IC50 Value | Source |

| Multi-targeted Benzamides | β-Secretase (BACE1) | 9.01 - 87.31 µM | nih.gov |

Carbonic Anhydrase IX (CAIX) Inhibition Studies

Carbonic anhydrase IX (CAIX) is a tumor-associated enzyme that is overexpressed in various cancers. A series of 3-sulfonamide benzoate (B1203000) derivatives featuring a 7-membered azepane ring, which are structural analogues of this compound, were synthesized and assessed for their CAIX inhibitory properties. researchgate.net The majority of these compounds were found to inhibit CAIX activity, with IC50 values in the low nanomolar range. researchgate.net Another study on 3-(Phenylsulfonamido)benzamide derivatives also reported successful inhibition of CAIX with IC50 values in the low nanomolar range, with the most potent compound having an IC50 of 140 nM. x-mol.net

| Compound Class | Enzyme | IC50 Value | Source |

| 3-Sulfonamide Benzoate Derivatives with Azepane Ring | Carbonic Anhydrase IX (CAIX) | Low Nanomolar range | researchgate.net |

| 3-(Phenylsulfonamido)benzamide Derivatives | Carbonic Anhydrase IX (CAIX) | 140 nM (most potent) | x-mol.net |

Sirtuin (SIRT) Deacetylase Modulation, with Emphasis on SIRT2

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that has been identified as a therapeutic target in neurodegenerative diseases. Analogues of this compound have been investigated as SIRT2 inhibitors. Specifically, the compound AK-7, which is 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, has been identified as a selective, brain-penetrant SIRT2 inhibitor with an IC50 value of 15.5 μM. tocris.commedchemexpress.com It was shown to have no effect on SIRT1 or SIRT3. tocris.com Another analogue, AK-1, or 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide, is also a potent and cell-permeable SIRT2 inhibitor with a reported IC50 of 12.5 μM or 13 μM. medchemexpress.comabcam.com The development of 3-(benzylsulfonamido)benzamides has also yielded potent and selective SIRT2 inhibitors. nih.gov

| Compound Name | Enzyme | IC50 Value | Selectivity | Source |

| AK-7 | SIRT2 | 15.5 µM | Selective over SIRT1 and SIRT3 | tocris.commedchemexpress.com |

| AK-1 | SIRT2 | 12.5 µM - 13 µM | Specific for SIRT2 | medchemexpress.comabcam.com |

Cyclin-Dependent Kinase (CDK) Inhibition, Particularly CDK2

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a strategy in cancer therapy. The benzamide scaffold has been utilized to develop non-ATP competitive inhibitors of CDK2. In one study, a 4-(piperazin-1-ylmethyl)benzamide (B13226163) derivative, an analogue of the subject compound, was synthesized. nih.gov The addition of a methylene (B1212753) spacer to create this derivative resulted in a seven-fold increase in binding to the CDK2/cyclin A complex, with a resulting IC50 value of 5.3 μM. nih.gov

| Compound Class/Name | Enzyme Complex | IC50 Value | Source |

| 4-(piperazin-1-ylmethyl)benzamide derivative | CDK2/cyclin A | 5.3 µM | nih.gov |

Ubiquitin Specific Protease 7 (USP7) Modulation

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in cellular processes such as cell cycle control and DNA repair, making it a target for therapeutic intervention, particularly in oncology. acs.orgnih.gov The development of USP7 inhibitors has seen the exploration of various chemical scaffolds. For instance, a structure-based drug design approach led to the discovery of a new class of reversible USP7 inhibitors that are highly potent. acs.org Another line of research identified N-Benzylpiperidinol derivatives as USP7 inhibitors. nih.gov However, based on the available research, there are no specific preclinical pharmacological investigations that directly evaluate this compound or its close analogues for USP7 modulation. The current landscape of USP7 inhibitors is dominated by other distinct chemical classes. acs.orgnih.govbroadinstitute.org

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Activity

While direct studies on this compound as a Human Immunodeficiency Virus Type 1 (HIV-1) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) are not prominently featured in the reviewed literature, the broader class of benzamide-related structures has been explored for antiviral activity. NNRTIs function by binding to an allosteric site on the HIV-1 reverse transcriptase, an enzyme critical for viral replication. This binding event induces a conformational change that inhibits the enzyme's function noncompetitively with respect to the natural nucleotide substrates. Research into novel NNRTIs has identified various heterocyclic scaffolds capable of potent inhibition, with some compounds demonstrating IC50 values in the nanomolar range against the wild-type enzyme. The development of new NNRTIs remains a key strategy to combat the emergence of drug-resistant viral strains.

Receptor Ligand Binding and Functional Modulation Studies

Histamine (B1213489) H3 Receptor Antagonism and Inverse Agonism

The benzamide scaffold, particularly when combined with a cyclic amine like azepane, is a well-established pharmacophore for the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of histamine and other key neurotransmitters.

Compounds that act as antagonists or inverse agonists at the H3R block its constitutive activity, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This mechanism is believed to underlie the wake-promoting and pro-cognitive effects observed with these agents. Studies on various non-imidazole benzamide derivatives have demonstrated potent binding affinity for the H3R. For instance, a series of biphenyloxy-alkyl derivatives featuring an azepane moiety showed high affinity, with one compound, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibiting a Kᵢ value of 18 nM. This highlights the favorable contribution of the azepane ring to H3R binding. Functional assays confirm that many of these ligands act as inverse agonists, inhibiting the receptor's basal signaling activity.

| Compound Structure | Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Human H3R | 18 | Antagonist/Inverse Agonist |

| 1-(5-(4-Phenylphenoxy)pentyl)piperidine | Human H3R | 25 | Antagonist (IC₅₀ = 4 nM) |

| 1-(5-(4-phenylphenoxy)pentyl)azepine | Human H3R | 34 | Antagonist (IC₅₀ = 9 nM) |

Sigma-1 (σ1) Receptor Ligand Binding and Functional Assays

The sigma-1 (σ1) receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses and neuroprotection. Numerous benzamide derivatives have been identified as high-affinity ligands for the σ1 receptor.

Research building upon a simple benzamide lead compound (Kᵢ = 3.2 nM) has led to the synthesis of novel derivatives with optimized affinity and selectivity. mdpi.com For example, the introduction of a chloro substituent at the para position of the benzyl (B1604629) ring in one analogue resulted in a compound with superior S1R affinity (Kᵢ = 1.7 nM) and a high selectivity ratio over the sigma-2 (σ2) receptor. mdpi.com Functional assays, such as those measuring the dissociation of the σ1R-BiP chaperone complex, have confirmed that many of these benzamide derivatives act as agonists at the σ1 receptor. mdpi.com This dual affinity for H3 and σ1 receptors is a feature of some piperidine-based compounds, suggesting that a single molecule can modulate both histaminergic and sigma receptor systems, which may offer synergistic benefits for treating certain neurological disorders. unict.it

| Compound | S1R Affinity (Kᵢ, nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) | Functional Activity |

|---|---|---|---|

| Lead Compound 1 | 3.2 | 190 | Agonist |

| Para-chloro analogue (Compound 3) | 1.7 | 241 | Agonist |

Neurokinin Receptor Interaction (e.g., NK1, NK2)

The neurokinin (NK) receptors, including NK1 and NK2 subtypes, are involved in pain, inflammation, and mood regulation. The benzamide structure has been successfully incorporated into potent NK receptor antagonists. A notable example is an analogue containing both azepane and benzamide moieties, specifically N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxoazepan-3-yl)carbomyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide. This compound was identified as a potent dual antagonist of NK1 and NK2 receptors, demonstrating that the azepan-benzamide scaffold can be adapted to target this receptor family effectively. The antagonist activity is often determined by measuring the inhibition of agonist-induced cellular responses, such as calcium mobilization. nih.gov

Dopamine (B1211576) Receptor Subtype Interaction (e.g., D4)

The benzamide scaffold is a classic structural motif in ligands for D2-like dopamine receptors, particularly the D4 subtype. The D4 receptor is a target for antipsychotic drugs, and its selective modulation is of interest for treating conditions like schizophrenia and ADHD with potentially fewer side effects than less selective drugs.

High-resolution crystal structures of the D4 receptor co-crystallized with benzamide ligands like nemonapride (B16739) have elucidated the molecular basis for this interaction. escholarship.org The benzamide ring typically binds within a conserved orthosteric binding pocket, while the amine-containing tail extends into a distinct, less-conserved "extended binding pocket," which is thought to contribute to D4 subtype selectivity. escholarship.org Structure-activity relationship studies of various N-[(1-benzylpyrrolidin-3-yl)]arylbenzamides and related compounds have identified potent and selective D4 antagonists. nih.gov This body of research confirms that the this compound structure possesses the core features necessary for significant interaction with the dopamine D4 receptor.

Cannabinoid Receptor (e.g., CB2) Modulatory Effects

The cannabinoid CB2 receptor, found primarily in immune cells and peripheral tissues, is an attractive therapeutic target for inflammatory and pain conditions, as its activation is generally devoid of the psychoactive effects associated with the CB1 receptor. The versatile benzamide scaffold has also been utilized to develop novel CB2 receptor modulators.

One series of sulfamoyl benzamides was developed from a screening hit, leading to compounds with high functional selectivity for the CB2 receptor. nih.gov Another study designed a library of N-(1-Adamantyl)benzamides as dual-acting agents that function as CB2 receptor full agonists and inhibitors of fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide. nih.gov These findings demonstrate that the benzamide core can be chemically modified to produce potent and selective ligands that modulate the endocannabinoid system, suggesting a potential for this compound analogues in this area. nih.gov

Cell-Based Biological Activity Assays (In Vitro Studies)

In vitro studies utilizing cell-based assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound. For this compound and its analogues, these assays have been pivotal in exploring their therapeutic potential across various disease models, including cancer, viral and microbial infections, and inflammatory conditions.

The evaluation of this compound analogues has revealed significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. These studies are crucial for identifying potential anticancer agents and understanding their spectrum of activity.

A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives , which are structurally related to the lead compound, have been synthesized and evaluated as inhibitors of carbonic anhydrase IX (CAIX), a target overexpressed in many tumors. researchgate.net Several of these analogues demonstrated potent antiproliferative activities, particularly against breast cancer cell lines. Notably, there was a higher potency observed towards the highly metastatic MDA-MB-231 breast cancer cell line. researchgate.net One of the most active analogues, compound 16 , which inhibits CAIX with an IC₅₀ of 310 nM, showed significant growth inhibitory effects across multiple cancer cell lines in the NCI-60 screen. researchgate.net

Another analogue, 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one (SN56) , has been investigated as a sigma receptor (σR) ligand. researchgate.net Sigma receptors are overexpressed in various tumor types, and their ligands can inhibit cancer cell survival, migration, and proliferation. researchgate.net This highlights a potential avenue for the anticancer activity of azepane-containing structures.

Furthermore, broader studies on benzamide derivatives have consistently shown their potential as anticancer agents. For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were tested against PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some compounds exhibiting activity comparable to the standard drug doxorubicin. nih.govmdpi.com Similarly, derivatives of N-(2,5-dimethylphenyl)-4-pyridin-3-ylpyrimidin-2-amine , as Imatinib analogues, showed moderate cell growth inhibition against A549 (lung) and MCF7 (breast) cell lines. semanticscholar.org

The simple analogue, 3-aminobenzamide (3-ABA) , an inhibitor of poly(ADP-ribose)polymerase (PARP), has demonstrated a reversible antiproliferative effect on the human carcinoma cell line A431, inhibiting both cell growth and colony formation. mdpi.com

Interactive Data Table: Antiproliferative Activity of Benzamide Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings | Reference |

| 3-(Azepan-1-ylsulfonyl)-N-aryl benzamide derivatives | Breast (MDA-MB-231) | Strong antiproliferative activity, with higher potency against metastatic form. | researchgate.net |

| Compound 16 (a 3-(azepan-1-ylsulfonyl) derivative) | NCI-60 panel | Potent growth inhibitory effects against several cancer cell lines. | researchgate.net |

| 3-[2-(Azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one | Various tumors | Potential antiproliferative effects via sigma receptor modulation. | researchgate.net |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, HeLa, HCT-116, MCF-7 | Broad spectrum of activity, with some compounds comparable to doxorubicin. | nih.govmdpi.com |

| 3-Aminobenzamide (3-ABA) | A431 (carcinoma) | Reversible inhibition of cell growth and colony formation. | mdpi.com |

The antiviral potential of benzamide derivatives has been explored, with notable activity observed against Human Immunodeficiency Virus Type 1 (HIV-1) and other viruses.

A specific benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) , has been identified as a potent anti-HIV-1 agent. nih.gov In HIV-1-susceptible CD4+ C8166 T cells, AH0109 exhibited an effective concentration (EC₅₀) of 0.7 µM, which is significantly below its 50% cellular toxicity concentration of 163 µM. nih.gov Mechanistic studies revealed that AH0109 inhibits the early stages of HIV-1 infection by impairing both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Importantly, this compound was also effective against HIV-1 strains resistant to commonly used antiretroviral drugs like zidovudine, lamivudine, nevirapine, and raltegravir. nih.govnih.gov

In another study, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71). mdpi.comresearchgate.net The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was particularly active against several EV 71 strains, with IC₅₀ values in the low micromolar range (5.7 ± 0.8 to 12 ± 1.2 µM) and low cytotoxicity to the host Vero cells. mdpi.comresearchgate.net

As of the current literature search, no specific studies evaluating the activity of this compound or its close analogues against SARS-CoV-2 have been identified. However, the broader class of antiviral compounds, including some HIV protease inhibitors, has been investigated for potential activity against the SARS-CoV-2 3CL protease. nih.gov

Interactive Data Table: Antiviral Activity of Benzamide Analogues

| Compound/Analogue | Virus | Cellular Model | Activity (EC₅₀ / IC₅₀) | Reference |

| AH0109 | HIV-1 | CD4+ C8166 T cells | 0.7 µM | nih.govnih.gov |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 | Vero cells | 5.7 - 12 µM | mdpi.comresearchgate.net |

Benzamide derivatives have been investigated for their antimicrobial properties, demonstrating a range of activities against various bacterial and fungal strains.

Studies on different substituted benzamides have shown them to be important scaffolds possessing both antibacterial and antifungal activities. researchgate.net For example, certain furanones and benzaldehydes derived from benzamides have shown antimicrobial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. researchgate.net Novel benzamide derivatives have been identified with potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and resistant S. aureus (VISA, VRSA), and vancomycin-resistant Enterococcus (VRE). google.com

In a study focused on antifungal activity, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized. nih.gov Many of these compounds exhibited good activity against six different phytopathogenic fungi. Compound 6h was particularly effective against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Compound 6k demonstrated the broadest antifungal spectrum, with EC₅₀ values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly improve antifungal activity. nih.gov

Another study on 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives showed that analogues 5-07 and 5-19 were the most potent against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Interactive Data Table: Antimicrobial Activity of Benzamide Analogues

| Compound/Analogue Class | Microbial Strain(s) | Key Findings | Reference |

| N-Benzamide derivatives | Gram-positive and Gram-negative bacteria | Potent activity against drug-resistant strains like MRSA and VRE. | google.comnanobioletters.com |

| N-[2-hydroxy...butyl]benzamide derivatives | Alternaria alternata, other phytopathogenic fungi | Compound 6h showed excellent activity (EC₅₀ = 1.77 µg/mL). | nih.gov |

| 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | B. cereus, B. subtilis, S. aureus, E. coli, P. aeruginosa | Analogues 5-07 and 5-19 exhibited the most potency. | researchgate.net |

While direct studies on the antioxidant properties of this compound are limited, research on related benzamide and benzimidazole (B57391) structures suggests that this class of compounds may possess antioxidant capabilities.

A study on novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(...)-acetamide derivatives examined their antioxidant properties through several in vitro assays. nih.gov These compounds were evaluated for their effects on rat liver microsomal NADPH-dependent lipid peroxidation and their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The results indicated that the compounds showed significant effects in these antioxidant tests. nih.gov

Differently substituted benzamides are recognized as important scaffolds that can possess antioxidant activity, among other pharmacological effects. researchgate.net This suggests that the core benzamide structure can be a foundation for developing compounds with the ability to mitigate oxidative stress in cellular systems.

Benzamide analogues have demonstrated notable anti-inflammatory properties in various cellular and preclinical models. The mechanism often involves the modulation of key inflammatory pathways.

Studies have shown that benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory response. nih.gov This inhibition is linked to the downregulation of the transcription factor NF-kappaB, which plays a central role in regulating both inflammation and apoptosis. nih.gov Two N-substituted benzamides, metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) , provided dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov Furthermore, MCA was shown to inhibit NF-kappaB activation in HeLa cells. nih.gov

Another benzamide derivative, PF-4950834 , an inhibitor of Rho kinase (ROCK), has shown potent anti-inflammatory effects. This compound blocked the synthesis of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in activated human endothelial cells. It also inhibited the secretion of inflammatory chemokines such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1).

These findings suggest that benzamide structures can effectively suppress inflammatory responses in cellular models by targeting key signaling molecules and transcription factors involved in the inflammatory cascade.

Mechanistic Studies in Cellular Contexts

Understanding the mechanism of action at a cellular level is critical to developing a compound for therapeutic use. For benzamide analogues, mechanistic studies have elucidated several key cellular targets and pathways through which they exert their pharmacological effects.

In the context of anticancer activity , the structurally related 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been shown to act as potent inhibitors of carbonic anhydrase IX (CAIX) . researchgate.net CAIX is a zinc-containing metalloprotein that is overexpressed in hypoxic tumors and plays a crucial role in pH regulation, cell migration, and invasion. researchgate.net In addition to CAIX, pharmacophoric profiling identified Fibroblast Growth Factor Receptor 1 (FGFR-1) as another molecular target for these active analogues, with many exhibiting inhibitory activity in the low micromolar to nanomolar range. researchgate.net Other benzamide derivatives have been found to inhibit HDAC-6 , revealing a distinct mechanism for their antiproliferative activity. nih.govmdpi.com A simpler analogue, 3-aminobenzamide , is known to target the cytoskeleton and inhibit poly(ADP-ribose)polymerase (PARP) , an enzyme involved in DNA repair and other cellular processes. mdpi.com

For antiviral activity , the benzamide derivative AH0109 was found to exert its anti-HIV-1 effects through a dual mechanism. It significantly impairs both HIV-1 reverse transcription and the subsequent nuclear translocation of viral cDNA , effectively halting the viral life cycle at an early stage. nih.gov

The anti-inflammatory properties of benzamides have been linked to the inhibition of the NF-kappaB signaling pathway . nih.gov By inhibiting NF-kappaB, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α . nih.gov Additionally, the Rho kinase inhibitor PF-4950834 demonstrates that benzamides can also target specific kinases involved in inflammatory processes, leading to reduced expression of adhesion molecules and chemokines.

Interactive Data Table: Cellular Mechanisms of Benzamide Analogues

| Pharmacological Activity | Analogue Class/Compound | Cellular Mechanism/Target | Reference |

| Antiproliferative | 3-(Azepan-1-ylsulfonyl)-N-aryl benzamide derivatives | Inhibition of Carbonic Anhydrase IX (CAIX) and Fibroblast Growth Factor Receptor 1 (FGFR-1) | researchgate.net |

| Antiproliferative | N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Inhibition of HDAC-6 | nih.govmdpi.com |

| Antiproliferative | 3-Aminobenzamide (3-ABA) | Inhibition of Poly(ADP-ribose)polymerase (PARP); effects on cytoskeleton | mdpi.com |

| Antiviral (HIV-1) | AH0109 | Impairment of reverse transcription and viral cDNA nuclear import | nih.gov |

| Anti-inflammatory | Metoclopramide, 3-Chloroprocainamide | Inhibition of NF-kappaB and subsequent TNF-α production | nih.gov |

| Anti-inflammatory | PF-4950834 | Inhibition of Rho kinase (ROCK) |

Cell Cycle Progression Analysis

Preclinical studies have demonstrated that N-substituted benzamides, such as declopramide (B1670142), can significantly impact cell cycle progression in cancer cell lines. A key finding is the induction of a G2/M cell cycle block. researchgate.net This arrest in the G2/M phase, the period of cell growth and preparation for mitosis, prevents the cell from dividing and proliferating.

In studies using the mouse 70Z/3 pre-B cell line, treatment with declopramide led to an accumulation of cells in the G2/M phase. researchgate.net This effect was observed to precede the induction of apoptosis, suggesting that cell cycle arrest is an early event in the cellular response to this compound. researchgate.net The G2/M block was shown to be independent of caspase activity, as it was still observed in the presence of a broad-spectrum caspase inhibitor, zVADfmk. researchgate.net

Furthermore, the cell cycle arrest induced by declopramide appears to be independent of the tumor suppressor protein p53. researchgate.net While p53 was induced in 70Z/3 cells following treatment, a G2/M block was also observed in p53-deficient HL60 human promyelocytic leukemia cells. researchgate.net This indicates that the compound can exert its cell cycle inhibitory effects through a p53-independent pathway. researchgate.net

Table 1: Effect of Declopramide on Cell Cycle Distribution in 70Z/3 Cells

| Treatment | Duration (hours) | % of Cells in G2/M Phase (Approx.) |

| Control | - | Normal Distribution |

| Declopramide (500 µM) | 6 | Increased |

| Declopramide (500 µM) | 12 | Further Increased |

| Declopramide (500 µM) | 18 | Significant Accumulation |

| Data derived from graphical representations in the cited source. researchgate.net |

Apoptosis Induction Pathways

N-substituted benzamides like declopramide have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net The mechanism of apoptosis induction appears to be mediated primarily through the mitochondrial pathway. researchgate.netous-research.no

A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. researchgate.net Studies have shown that declopramide treatment of 70Z/3 and HL60 cells at concentrations above 250 μM triggers this release. researchgate.net The release of cytochrome c, in turn, leads to the activation of caspase-9, a key initiator caspase in the mitochondrial apoptotic cascade. researchgate.net

The involvement of caspases is further supported by inhibitor studies. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were both effective at inhibiting declopramide-induced apoptosis and improving cell viability. researchgate.net In contrast, a caspase-8 inhibitor had a less pronounced effect, suggesting a lesser role for the death receptor pathway in this context. researchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the mitochondrial pathway, also play a role. Overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was found to inhibit apoptosis induced by declopramide. researchgate.net

Table 2: Key Events in Declopramide-Induced Apoptosis

| Cellular Event | Observation | Implication |

| Cytochrome c Release | Increased in cytosol | Activation of mitochondrial pathway |

| Caspase-9 Activation | Pro-caspase-9 processing observed | Initiation of caspase cascade |

| Effect of Caspase Inhibitors | Apoptosis blocked by zVADfmk and zLEDHfmk | Confirmation of caspase-dependent apoptosis |

| Bcl-2 Overexpression | Inhibition of apoptosis | Involvement of Bcl-2 family proteins |

| Based on findings from preclinical studies. researchgate.net |

Modulation of Gene and Protein Expression

The pharmacological activity of declopramide and related N-substituted benzamides is associated with the modulation of several key genes and proteins that regulate cellular processes like inflammation, immune response, and cell survival.

One of the significant findings is that the apoptotic mechanism induced by declopramide is independent of p53 activation. researchgate.net Although p53 expression was induced in mouse 70Z/3 cells upon treatment, apoptosis was also observed in p53-deficient human HL60 cells, indicating that a functional p53 is not a prerequisite for the compound's pro-apoptotic effects. researchgate.net

Declopramide has also been shown to inhibit the activity of nuclear factor-kappaB (NF-κB). ous-research.no NF-κB is a transcription factor that plays a critical role in the inflammatory response and promotes cell survival by upregulating anti-apoptotic genes. Inhibition of NF-κB activity by declopramide could therefore contribute to its pro-apoptotic and anti-inflammatory properties. ous-research.no

Furthermore, the expression of Bcl-2, an anti-apoptotic protein, has been shown to influence the cellular response to declopramide. Overexpression of Bcl-2 can counteract the pro-apoptotic effects of the compound. researchgate.net This highlights the importance of the balance between pro- and anti-apoptotic proteins of the Bcl-2 family in determining cell fate following treatment with N-substituted benzamides.

Amyloid-β Aggregation Inhibition (e.g., Aβ1-40, Aβ1-42)

Based on a comprehensive review of the available scientific literature, there are no preclinical studies that have specifically investigated the effects of this compound or its close analogue, declopramide, on the aggregation of amyloid-β peptides (Aβ1-40 or Aβ1-42). While other classes of benzamide derivatives have been explored for their potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase and β-secretase, or by acting as multi-target agents, research on the direct inhibition of amyloid-β aggregation by the specific compounds discussed in this article is not present in the current body of published research. nih.govnih.gov Therefore, the potential for this compound and its analogues to act as inhibitors of amyloid-β aggregation remains an uninvestigated area.

Molecular Mechanisms of Action and Target Interaction Profiles

Computational Chemistry and Molecular Modeling Approaches

Computational studies are crucial for predicting how a ligand might interact with its biological target. Such studies provide insights into binding modes, stability, and electronic properties that guide further drug development. However, no specific computational analyses for 3-(Azepan-1-ylmethyl)benzamide have been found.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comnih.gov This simulation helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. mdpi.com For related benzamide (B126) derivatives, docking studies have been used to explore interactions with targets like topoisomerase enzymes and various protein kinases. mdpi.comresearchgate.net However, there are no published molecular docking studies specifically identifying the biological targets or detailing the ligand-target recognition of this compound.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and any conformational changes that may occur upon binding. nih.govnih.gov While MD simulations have been effectively used to assess the stability of complexes involving other novel inhibitors, no such studies have been published for this compound. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and properties of a molecule. researchgate.netnih.gov These calculations can determine parameters like the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding a compound's reactivity and interaction capabilities. indexcopernicus.com No quantum chemical analyses for this compound are available in the reviewed literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.gov These models are then used in virtual screening to search large compound databases for new potential ligands. nih.govplos.org This approach has been successfully applied to discover inhibitors for various targets. researchgate.netnih.gov There is no evidence of a pharmacophore model being developed from or for this compound, nor has it been identified as a hit in published virtual screening campaigns.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are essential for experimentally validating the interactions predicted by computational models and for quantifying the binding affinity between a compound and its target protein.

Binding Affinity Determination

Binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, measures the strength of the interaction between a ligand and its target. It is a critical parameter for determining a compound's potency. Various benzamide derivatives have been evaluated for their binding affinity against numerous receptors, including serotonin (B10506) and dopamine (B1211576) receptors. However, no experimental data on the binding affinity of this compound for any biological target has been documented.

Allosteric versus Orthosteric Binding Mechanisms

Information regarding whether this compound acts as an allosteric or orthosteric ligand is not available in the current body of scientific literature. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, directly competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a distinct site, inducing a conformational change that alters the affinity or efficacy of the primary ligand. nih.govwikipedia.orgnih.gov Determining the binding mechanism of a novel compound requires specific biochemical and pharmacological assays, which have not been publicly reported for this compound.

Structural Biology Insights into Protein-Ligand Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

There are no published studies detailing the structural biology of this compound in complex with any protein target. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the precise three-dimensional interactions between a ligand and its binding site. mdpi.com This information is crucial for understanding the basis of a compound's activity and for guiding further drug design efforts. The absence of such data for this compound means that its specific molecular interactions with any biological target remain unknown.

Elucidation of Downstream Signaling Pathways and Cellular Responses

Given the lack of information on the molecular targets of this compound, it is not possible to delineate the downstream signaling pathways and cellular responses it may modulate. The activation or inhibition of a biological target initiates a cascade of intracellular events that ultimately lead to a physiological or pharmacological effect. Without identifying the initial point of interaction, any description of subsequent signaling events would be unfounded.

Structure Activity Relationship Sar Studies of 3 Azepan 1 Ylmethyl Benzamide Derivatives

Impact of Substitutions on the Benzamide (B126) Phenyl Ring

The benzamide phenyl ring serves as a key interaction domain for many biological targets. Introducing substituents onto this ring can profoundly alter the compound's properties through electronic and steric effects, thereby modulating its activity.

The electronic nature of substituents on the benzamide ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can influence the molecule's interaction with target receptors. For instance, studies on various benzamide series have shown that the electronic properties of ring substituents can impact binding affinity. science.govresearchgate.net EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase electron density in the ring, potentially enhancing π-π stacking or cation-π interactions. Conversely, EWGs like nitro (-NO2), cyano (-CN), or halogens (e.g., -Cl, -F) reduce electron density and can form halogen bonds or other specific polar interactions. researchgate.net

Steric factors also play a critical role. The size and shape of a substituent can either promote a favorable binding conformation or cause steric hindrance that prevents the molecule from fitting into the active site of a receptor. Research on related substituted benzyl (B1604629) benzamides has indicated that bulky substituents can either enhance activity by occupying a specific hydrophobic pocket or decrease it by clashing with the protein surface. researchgate.net

The following table summarizes the observed effects of different substituents on the benzamide ring in analogous compound series, which can be extrapolated to derivatives of 3-(azepan-1-ylmethyl)benzamide.

| Substituent (R) on Benzamide Ring | Electronic Effect | Steric Bulk | General Impact on Activity (in related series) |

| -H | Neutral | Minimal | Baseline |

| 4-Cl | Electron-Withdrawing | Small | Often increases activity through specific interactions |

| 4-OCH3 | Electron-Donating | Medium | Variable; can increase or decrease activity depending on target |

| 4-CF3 | Strongly Electron-Withdrawing | Medium | Can enhance binding in hydrophobic pockets |

| 4-NO2 | Strongly Electron-Withdrawing | Medium | May decrease activity due to unfavorable electronics or steric clash researchgate.net |

| 2-CH3 | Electron-Donating | Medium | Can cause steric hindrance, often reducing activity |

This table is illustrative, based on general principles and findings from related benzamide derivatives.

The position of the (azepan-1-ylmethyl) group on the benzamide ring is a critical determinant of biological activity. The parent compound features this group at the meta-position (position 3). Moving this substituent to the ortho- (position 2) or para- (position 4) position would significantly alter the molecule's three-dimensional shape and the orientation of the azepane ring relative to the benzamide functional group.

This reorientation affects how the molecule can interact with a biological target. For example, a para-substituted analog might allow the azepane ring to extend deeper into a binding pocket, whereas an ortho-substituted analog could force the azepane ring into a conformation that is either highly favorable for binding or sterically prohibitive. Studies on other classes of bioactive molecules have demonstrated that the relative activity of positional isomers is highly target-dependent.

| Isomer Position of (Azepan-1-ylmethyl) | Expected Geometric Orientation | Potential SAR Implications |

| Ortho (Position 2) | Azepane moiety is close to the benzamide group. | Potential for intramolecular interactions; high risk of steric clash with the target. |

| Meta (Position 3) | Provides a balanced, angled orientation. | Often allows for optimal positioning of the two key moieties for target interaction. |

| Para (Position 4) | Maximizes the distance between the azepane and benzamide groups. | May allow the azepane ring to access distinct binding pockets far from the benzamide interaction site. |

This table outlines hypothetical implications of positional isomerism based on general medicinal chemistry principles.

Influence of the Azepane Ring Modifications

The seven-membered azepane ring is known for its conformational flexibility, which allows it to adopt various shapes to fit into a binding site. rsc.org However, this flexibility can sometimes be a disadvantage, leading to a loss of entropy upon binding and potentially lower affinity. Modifications to the azepane ring are therefore a key strategy for optimizing activity.

Varying the size of the saturated nitrogen heterocycle can significantly impact biological activity. Replacing the seven-membered azepane ring with a six-membered piperidine (B6355638) or a five-membered pyrrolidine (B122466) ring reduces conformational flexibility. A more rigid analog may have a higher affinity if its constrained conformation matches the bioactive conformation required for receptor binding. Conversely, if the target requires the flexibility of the seven-membered ring to achieve an optimal fit, smaller rings will lead to a decrease in activity. The azepane ring's ability to occupy a larger and more diverse region of three-dimensional chemical space is considered a significant advantage in exploring novel interactions. nih.gov

| Ring System | Ring Size | Conformational Flexibility | Potential Impact on Activity |

| Pyrrolidine | 5-membered | Low | Higher potency if the rigid conformation is optimal. |

| Piperidine | 6-membered | Medium | A common and often optimal ring size in medicinal chemistry. |

| Azepane | 7-membered | High | Can adapt to larger or more complex binding sites; may have an entropic penalty. |

This table compares common N-heterocycles and their potential impact on biological activity.

Adding substituents to the carbon atoms of the azepane ring can serve multiple purposes. Small alkyl groups or fluorine atoms can be used to fine-tune the ring's conformation, restricting its flexibility and locking it into a more bioactive shape. Larger or functionalized substituents can be introduced to probe for additional binding interactions within the target site. For instance, SAR studies on related benzazepine scaffolds have shown that introducing large substituents on the ring nitrogen, such as benzyl or butyl groups, can lead to higher affinity for certain receptors by engaging with hydrophobic pockets. rsc.org In some molecular contexts, the azepane ring itself has been identified as a potential site of metabolic instability, and substitution can be used to block these metabolically vulnerable positions. researchgate.net

Despite a comprehensive search for scholarly articles, patents, and medicinal chemistry literature, specific and detailed information regarding the structure-activity relationship (SAR) of this compound and its derivatives, as outlined in the user's request, could not be located.

The performed searches did not yield any dedicated studies or data tables that specifically investigate the following aspects of this compound:

The role of the methyl linker , including studies on its homologation (e.g., replacement with ethyl, propyl, or longer chains) or its isosteric replacement with other functional groups.

The stereochemical implications for the biological activity and selectivity of derivatives of this specific compound.

The rational design principles that have been explicitly applied to the lead optimization of this compound analogs.

While general information on the structure-activity relationships of broader classes of benzamide derivatives is available, these findings are not directly applicable to the specific scaffold of this compound. The available literature focuses on analogs with different substitution patterns on the benzamide ring, alternative cyclic amines, or the replacement of the methyl linker with other functionalities, such as sulfonyl groups.

Consequently, without the specific research findings and data required to populate the detailed subsections of the requested article, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The creation of data tables, as requested, is also not feasible due to the absence of the necessary experimental data in the public domain.

Therefore, this response cannot fulfill the user's request for a detailed article on the structure-activity relationship of this compound derivatives according to the specified structure and content inclusions. Further research in the field of medicinal chemistry may be required to elucidate the specific SAR of this compound.

Preclinical Development and Translational Research Horizons for 3 Azepan 1 Ylmethyl Benzamide

Scaffold Optimization for Enhanced Potency and Selectivity

The benzamide (B126) scaffold is a versatile starting point in medicinal chemistry. For a hypothetical lead compound like 3-(Azepan-1-ylmethyl)benzamide, scaffold optimization would be a critical initial step. This process involves systematically modifying the chemical structure to improve its potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to target a specific receptor or enzyme over others).

Researchers would typically explore structure-activity relationships (SAR) by synthesizing a library of analogues. For this compound, this could involve:

Modification of the Benzamide Ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) at various positions on the phenyl ring to alter electronic properties and interactions with the target protein.

Alterations to the Azepane Ring: Modifying the seven-membered azepane ring, for instance, by changing its size (e.g., to a piperidine (B6355638) or pyrrolidine) or adding substituents to explore the impact on binding affinity and selectivity.

Varying the Methylene (B1212753) Linker: Adjusting the length or rigidity of the methylene bridge connecting the benzamide and azepane moieties to optimize the spatial orientation of the two key pharmacophores.

An example of this optimization process can be seen in the development of potent pan-BCR-ABL inhibitors, where modifications to a diarylamide 3-aminoindazole scaffold, including the addition of a (4-ethylpiperazin-1-yl)methyl group, led to compounds with significantly improved inhibitory activity against resistant mutants. nih.gov

Development of Chemical Probes for Biological Pathway Interrogation

Once a potent and selective analogue of this compound is identified, it could be developed into a chemical probe. These probes are essential tools for "interrogating" or studying complex biological pathways. A chemical probe should ideally have high affinity for its target, good selectivity, and a known mechanism of action.

To be useful, such a probe might be modified to include:

A "tag" for visualization: This could be a fluorescent group that allows researchers to see where the compound localizes within a cell.

A reactive group for target identification: A photo-affinity label, for example, can be used to form a covalent bond with the target protein upon exposure to light, allowing for its isolation and identification.

The development of such tools is crucial for understanding the physiological role of the target protein and the downstream consequences of its modulation.

Exploration of Multi-Targeted Ligand Design Strategies

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.govjneonatalsurg.com A multi-targeted ligand design strategy aims to create a single molecule that can interact with two or more distinct targets. This approach can offer advantages over combination therapy with multiple drugs, such as improved efficacy and a better safety profile. dundee.ac.uk

For a compound like this compound, a multi-targeted approach could involve merging its core structure with pharmacophores known to interact with other relevant targets. For instance, in the context of Alzheimer's disease, researchers have designed hybrids of benzamide-hydroxypyridinone to create multi-targeting agents that act as both monoamine oxidase B (MAO-B) inhibitors and iron chelators. nih.gov This strategy addresses multiple pathological factors of the disease with a single compound. nih.gov

Consideration of Pharmacokinetic and Pharmacodynamic Properties in Preclinical Models (excluding human data)

Before a drug candidate can be considered for clinical trials, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be thoroughly evaluated in preclinical animal models. amsbiopharma.com